5,12-Diphenyltetracene

Overview

Description

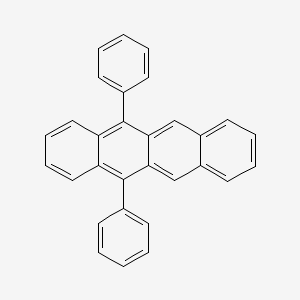

5,12-Diphenyltetracene (DPT) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a tetracene core substituted with phenyl groups at the 5 and 12 positions. This structural modification enhances its electronic delocalization and alters intermolecular interactions, making it a promising candidate for organic semiconductors, singlet fission (SF)-based solar cells, and light-emitting diodes (OLEDs) . DPT’s crystalline and thin-film morphologies have been extensively studied, with polarized microscopy revealing distinct packing arrangements compared to unsubstituted tetracene (TET) and rubrene (RUB) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Diphenyltetracene typically involves the reaction of 2,3-dibromonaphthalene with 1,3-diphenylisobenzofuran in the presence of n-butyllithium (n-BuLi). This reaction yields an epoxytetracene adduct, which is subsequently reduced using zinc dust in acetic acid under reflux conditions. The final product is purified through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for its application in industrial settings, particularly in the production of organic semiconductors .

Chemical Reactions Analysis

Types of Reactions

5,12-Diphenyltetracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the tetracene backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Zinc dust in acetic acid is commonly used

Biological Activity

5,12-Diphenyltetracene (DPT) is a polycyclic aromatic hydrocarbon that has garnered attention for its unique photophysical properties and potential biological applications. This article explores the biological activity of DPT, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its tetracene backbone with two phenyl substituents at the 5 and 12 positions. This structure contributes to its significant optical properties, including strong absorption and emission characteristics, making it a candidate for various applications in organic electronics and photonics.

Photophysical Properties

DPT exhibits remarkable photophysical properties, particularly in relation to singlet fission—a process where a single photon generates two triplet excitons. This phenomenon has implications for enhancing the efficiency of organic solar cells and photodetectors. Research indicates that DPT can facilitate singlet fission under specific conditions, leading to increased charge carrier generation in photovoltaic applications .

Cytotoxicity and Cellular Effects

Studies have demonstrated that DPT exhibits cytotoxic effects on various cell lines. For instance, research has indicated that DPT can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) upon photoexcitation. The mechanism involves the formation of singlet oxygen, which can damage cellular components and lead to cell death .

Case Study 1: In Vitro Studies on Cancer Cells

In a study examining the effects of DPT on human cancer cell lines, researchers found that exposure to DPT under UV light resulted in significant cell death compared to controls. The study utilized flow cytometry to assess apoptosis levels, revealing that DPT-induced ROS played a critical role in triggering apoptotic pathways .

Case Study 2: Photodynamic Therapy Applications

DPT's ability to produce singlet oxygen makes it a candidate for photodynamic therapy (PDT). In a preclinical trial, DPT was tested as a photosensitizer in conjunction with light exposure on tumor-bearing mice. Results indicated a marked reduction in tumor size compared to untreated controls, suggesting that DPT could be an effective agent in PDT protocols .

Data Overview

The following table summarizes key findings from various studies on the biological activity of this compound:

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)

DPT is widely used as a semiconductor material in the fabrication of organic field-effect transistors (OFETs). Its high charge mobility and suitable energy levels make it an excellent candidate for this application. Research has demonstrated that DPT-based OFETs exhibit superior performance metrics compared to other organic semiconductors, including high on/off ratios and low threshold voltages .

Organic Photovoltaics (OPVs)

DPT is also utilized in organic photovoltaic cells due to its ability to absorb light efficiently and convert it into electrical energy. Studies indicate that devices incorporating DPT show enhanced power conversion efficiencies. The unique electronic properties of DPT allow for effective exciton dissociation and charge transport, critical for optimizing OPV performance .

Photonic Applications

Light Emission and Photoluminescence

DPT exhibits notable photoluminescence properties, making it suitable for applications in light-emitting devices (LEDs). Research indicates that crystalline DPT shows subgap luminescence due to structural defects, which can be harnessed to improve the efficiency of light-emitting applications. The emission spectra of DPT reveal discrete electronic transitions that contribute to its luminescent properties, providing insights into the design of better photonic materials .

Singlet Fission

DPT has been investigated for its potential in singlet fission processes, where one excited singlet state splits into two triplet states. This phenomenon can potentially double the number of charge carriers generated from a single absorbed photon, significantly enhancing the efficiency of solar cells. Recent studies have explored DPT's role as a chromophore in chiral molecular assemblies to control singlet fission dynamics .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,12-Diphenyltetracene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Use cross-coupling reactions (e.g., Suzuki-Miyaura) with phenylboronic acid and tetracene derivatives. Optimize catalyst systems (e.g., Pd(PPh₃)₄), solvent polarity (toluene vs. THF), and temperature (80–120°C). Monitor purity via HPLC and confirm crystallinity via XRD. Yield improvements (>70%) are achievable under inert atmospheres to prevent oxidation .

- Key Variables : Catalyst loading, ligand choice, and purification techniques (e.g., column chromatography vs. recrystallization).

Q. How can researchers characterize the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Employ UV-Vis spectroscopy (λmax 450–500 nm) to assess π-π* transitions. Use cyclic voltammetry to determine HOMO/LUMO levels (-5.2 eV and -3.1 eV, respectively). Pair with DFT calculations (B3LYP/6-31G*) to validate experimental data .

Q. What are the primary challenges in achieving stable thin-film deposition of this compound?

- Methodological Answer : Optimize vacuum sublimation parameters (pressure: 10⁻⁶ Torr; substrate temperature: 60–80°C). Address molecular aggregation via post-deposition annealing (150°C, 30 min). Use AFM to assess surface roughness (<2 nm RMS) and correlate with charge-carrier mobility .

Advanced Research Questions

Q. How do substituent positions (5,12 vs. 6,13) on tetracene derivatives affect exciton diffusion lengths in organic photovoltaics?

- Methodological Answer : Design a comparative study using time-resolved photoluminescence (TRPL) and transient absorption spectroscopy. Synthesize isomers via regioselective coupling and measure diffusion lengths (LD) in bilayer devices. Theoretical modeling (TD-DFT) can explain differences in intermolecular packing .

- Data Contradictions : Address discrepancies in reported LD values by standardizing measurement protocols (e.g., excitation wavelength, film thickness).

Q. What mechanisms underlie the photodegradation of this compound under ambient conditions, and how can stability be enhanced?

- Methodological Answer : Conduct accelerated aging tests (1 Sun illumination, 50°C, 75% RH). Monitor degradation via Raman spectroscopy (disappearance of C=C peaks at 1600 cm⁻¹) and mass loss analysis. Introduce steric hindrance (e.g., tert-butyl groups) or encapsulation layers (Al₂O₃) to improve stability .

Q. How can computational models reconcile conflicting experimental data on charge transport anisotropy in this compound crystals?

- Methodological Answer : Apply kinetic Monte Carlo (kMC) simulations parameterized with experimental mobilities (µ// ≈ 1.2 cm²/Vs vs. µ⊥ ≈ 0.3 cm²/Vs). Validate using angle-resolved charge extraction by linearly increasing voltage (CELIV) .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret contradictory reports on the fluorescence quantum yield (ΦF) of this compound?

- Methodological Answer : Standardize measurements using integrating spheres with matched excitation/emission slit widths. Compare solvent effects (ΦF drops 20% in polar solvents due to aggregation-induced quenching). Reconcile data by reporting excitation-dependent ΦF .

Q. What strategies resolve inconsistencies in reported solubility parameters across solvents?

- Methodological Answer : Use Hansen solubility parameters (δD, δP, δH) derived from turbidimetry. For example, this compound dissolves best in chlorobenzene (δ = 19.5 MPa¹/²) but precipitates in hexane (δ = 14.9 MPa¹/²). Validate with molecular dynamics simulations .

Q. Experimental Design Frameworks

Q. How to design a factorial experiment to optimize the hole-transport properties of this compound in perovskite solar cells?

- Methodological Answer : Use a 3-factor (doping concentration, annealing time, interfacial layer thickness) Box-Behnken design. Measure JSC and FF via J-V curves. Analyze interactions using ANOVA to identify dominant factors (e.g., doping > thickness) .

Q. What theoretical frameworks guide the study of this compound’s singlet fission efficiency?

- Methodological Answer : Apply the Marcus theory of electron transfer to model singlet-triplet energy gaps. Pair with transient absorption spectroscopy to quantify triplet yields (ηSF > 150% in single crystals). Compare with pentacene derivatives to identify structure-efficiency trends .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Molecular Structure and Substitution Patterns

- DPT : Features phenyl groups at the 5 and 12 positions of the tetracene backbone, promoting steric effects that influence crystal packing .

- Rubrene (RUB) : Contains four phenyl groups at the 5, 6, 11, and 12 positions, resulting in a twisted tetracene core and polymorphic crystal structures .

- TBRb (2,8-Di-tert-butyl-5,11-bis(4-tert-butylphenyl)-6,12-diphenyltetracene) : A DPT derivative with bulky tert-butyl groups, enhancing solubility and bipolar charge transport in OLEDs .

Table 1: Structural Features of DPT and Analogues

Electronic and Singlet Fission Properties

Singlet Fission (SF) Efficiency

- DPT: Exhibits exoergic SF (ΔE < 0) with rapid triplet formation (~1 ps) due to weak intermolecular coupling in amorphous solids or nanoparticles. Triplet yields reach 75% in colloidal solutions .

- Tetracene : SF is endoergic (ΔE > 0) and slower (~100 ps) due to strong coupling in crystalline phases, limiting triplet yields .

- Rubrene : Polymorphism affects SF rates, with planar polymorphs showing higher SF efficiency than twisted forms .

Table 2: SF Performance Metrics

Charge Transport and Delocalization

- DPT’s phenyl substituents reduce aggregation, leading to moderate charge carrier mobility compared to rubrene, which exhibits high hole mobility due to its extended π-system .

- Theoretical studies indicate DPT’s lowest singlet exciton delocalizes over 7 molecules , facilitating SF without charge-transfer intermediates .

Fluorescence and OLED Performance

- DPT : Used in microfluidic OLEDs as a yellow-green emitter. Blends with rubrene (DPT:RUB) achieve tunable electroluminescence (EL) spectra (507–609 nm) .

- TBRb : Demonstrates higher external quantum efficiency (EQE: 6.6% ) in solution-processed OLEDs due to bipolar charge transport .

Table 3: Device Performance Comparison

| Compound | Application | Key Metric | Reference |

|---|---|---|---|

| DPT | Microfluidic OLEDs | EL Tunability: 507–609 nm | |

| TBRb | Yellow OLEDs | EQE: 6.6% | |

| Rubrene | OFETs | Hole Mobility: ~10 cm²/Vs |

Properties

IUPAC Name |

5,12-diphenyltetracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20/c1-3-11-21(12-4-1)29-25-17-9-10-18-26(25)30(22-13-5-2-6-14-22)28-20-24-16-8-7-15-23(24)19-27(28)29/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSKWYAKBATHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307030 | |

| Record name | 5,12-diphenyltetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27130-32-1 | |

| Record name | NSC186208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,12-diphenyltetracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.